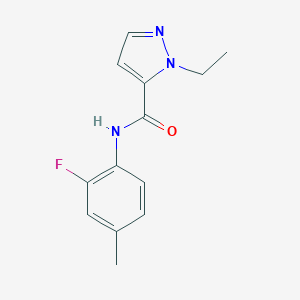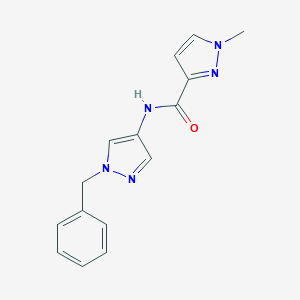![molecular formula C23H20F2N4O B280185 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a chemical compound that belongs to the class of pyrazolopyrimidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of cancer therapy.
作用机制
The mechanism of action of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival. By inhibiting this pathway, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is the process of programmed cell death. It also inhibits angiogenesis, which is the process of the formation of new blood vessels. Additionally, it has been found to have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in lab experiments is its effectiveness against various types of cancer. It has also been found to have low toxicity, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide in scientific research. One possible direction is to explore its potential use in combination with other anti-cancer drugs to enhance its effectiveness. Another direction is to investigate its potential use in other diseases, such as inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
合成方法
The synthesis of 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves a multi-step process. The first step involves the reaction of 2,4-difluorobenzaldehyde and 4-methylphenylhydrazine to form 2,4-difluoro-N-(4-methylphenyl)benzohydrazide. The second step involves the reaction of the resulting compound with ethyl 2-bromoacetate to form ethyl 2-(2,4-difluoro-phenyl)-3-(4-methylphenyl)-2,3-dihydro-1H-pyrazole-4-carboxylate. The final step involves the reaction of the resulting compound with N-phenylethylamine to form 7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
科学研究应用
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has shown potential applications in scientific research, particularly in the field of cancer therapy. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
属性
分子式 |
C23H20F2N4O |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H20F2N4O/c1-14-8-10-17(11-9-14)19-12-20(21(24)25)29-22(28-19)18(13-26-29)23(30)27-15(2)16-6-4-3-5-7-16/h3-13,15,21H,1-2H3,(H,27,30) |
InChI 键 |
PVMGUKLXPHZQHW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC(C)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280102.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280103.png)

![2-[2-(2,4-Difluoro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280106.png)
![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)
![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280124.png)